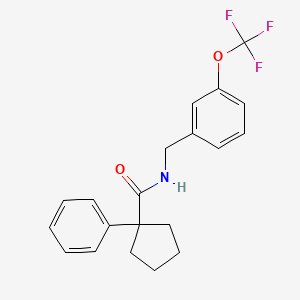

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

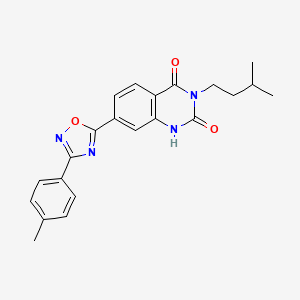

The compound is a sulfonamide derivative, which are known for their various biological activities . The presence of a 4-methoxyphenyl group (anisole) and a phenyl group attached to the sulfonamide could potentially influence its properties and biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylmethanesulfonyl chloride with a compound containing the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and X-ray crystallography . The presence of the methoxyphenyl and phenyl groups would likely result in distinct signals in the NMR spectrum .Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine and sulfonyl acid .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the phenyl and methoxyphenyl groups could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen

Asymmetric Cyclopropanations

One application involves the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, offering a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. This process demonstrates the significant role of electron-withdrawing and electron-donating groups in achieving high levels of enantioselectivity, showcasing the compound's potential in asymmetric synthesis (Davies et al., 1996).

Rosuvastatin Synthesis

Another study highlights a concise and highly efficient approach to synthesizing key pyrimidine precursors for rosuvastatin, leveraging the compound for selective bromination and transformation processes. This methodology offers advantages over existing methods by avoiding metal catalysis and cryogenic conditions, underscoring its utility in pharmaceutical synthesis (Šterk et al., 2012).

Buffer Interactions

Research on buffer interactions, specifically the solubilities and transfer free energies of various TRIS-based buffers from water to aqueous ethanol solutions, involves detailed examination of molecular structures related to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide. These studies are crucial for understanding pH control in physiological conditions, offering insights into the compound's role in biochemical research (Taha & Lee, 2010).

Vinyl Sulfone and Sulfonamide Synthesis

The synthesis of vinyl sulfones and vinyl sulfonamides, which exhibit a range of biological activities and are frequently used in synthetic organic chemistry, demonstrates the compound's versatility. The described protocol for obtaining low molecular weight representatives like 1-(methylsulfonyl)-1-propene showcases its potential in organic synthesis and pharmaceutical applications (2020).

Proton Exchange Membranes

Lastly, the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications highlights a novel application in materials science. This research shows how the incorporation of sulfonated side chains into polymers can improve their properties as polyelectrolyte membrane materials, demonstrating the compound's utility in energy technologies (Kim et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-18(20,12-15-8-10-17(23-2)11-9-15)14-19-24(21,22)13-16-6-4-3-5-7-16/h3-11,19-20H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZJCJLTDNWDRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)

![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)